Cas no 42420-13-3 (1-(3,4-dimethoxybenzoyl)piperidine)

1-(3,4-dimethoxybenzoyl)piperidine 化学的及び物理的性質
名前と識別子
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- Methanone, (3,4-dimethoxyphenyl)-1-piperidinyl-
- 1-(3,4-dimethoxybenzoyl)piperidine
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- インチ: 1S/C14H19NO3/c1-17-12-7-6-11(10-13(12)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3
- InChIKey: HJYZNJFFEPUIRG-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(OC)C(OC)=C1)(N1CCCCC1)=O
1-(3,4-dimethoxybenzoyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15028640-50mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 50mg |
$227.0 | 2023-09-27 | |
Enamine | EN300-15028640-250mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 250mg |
$249.0 | 2023-09-27 | |
Enamine | EN300-15028640-5000mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 5000mg |
$783.0 | 2023-09-27 | |
Enamine | EN300-15028640-10000mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 10000mg |
$1163.0 | 2023-09-27 | |
Enamine | EN300-15028640-1000mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 1000mg |
$271.0 | 2023-09-27 | |
Enamine | EN300-15028640-100mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 100mg |
$238.0 | 2023-09-27 | |
Enamine | EN300-15028640-0.05g |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 0.05g |
$73.0 | 2023-04-29 | ||
Enamine | EN300-15028640-2500mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 2500mg |
$529.0 | 2023-09-27 | |
Enamine | EN300-15028640-500mg |
1-(3,4-dimethoxybenzoyl)piperidine |
42420-13-3 | 90.0% | 500mg |
$260.0 | 2023-09-27 |
1-(3,4-dimethoxybenzoyl)piperidine 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
1-(3,4-dimethoxybenzoyl)piperidineに関する追加情報
1-(3,4-Dimethoxybenzoyl)Piperidine: A Comprehensive Overview
1-(3,4-Dimethoxybenzoyl)Piperidine, also known by its CAS number 42420-13-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a piperidine ring with a 3,4-dimethoxybenzoyl group. The compound has garnered attention due to its potential applications in drug development and its intriguing chemical properties.
The piperidine moiety in 1-(3,4-Dimethoxybenzoyl)Piperidine contributes to the molecule's structural rigidity and hydrophobicity, while the 3,4-dimethoxybenzoyl group introduces electronic and steric effects that can influence its reactivity and bioavailability. Recent studies have explored the synthesis of this compound using various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the efficiency of its production but also opened new avenues for its application in medicinal chemistry.
One of the most promising aspects of 1-(3,4-Dimethoxybenzoyl)Piperidine is its potential as a lead compound in drug discovery. Researchers have investigated its ability to modulate key biological targets, such as G protein-coupled receptors (GPCRs) and kinases, which are central to numerous pathological processes. For instance, a study published in 2023 demonstrated that this compound exhibits selective agonistic activity at certain GPCR subtypes, suggesting its potential utility in treating conditions like chronic pain and inflammation.
In addition to its pharmacological significance, 1-(3,4-Dimethoxybenzoyl)Piperidine has been studied for its role in chemical synthesis as an intermediate in the construction of more complex molecules. Its ability to undergo various functional group transformations makes it a valuable building block in organic synthesis. For example, recent research has highlighted its use in the preparation of bioactive macrocycles and heterocyclic compounds with enhanced stability and bioavailability.
The chemical properties of 1-(3,4-Dimethoxybenzoyl)Piperidine, including its solubility, stability under different conditions, and reactivity towards common reagents, have been extensively characterized. These studies have provided critical insights into optimizing its synthesis and formulation for therapeutic applications. Furthermore, computational modeling techniques have been employed to predict the compound's interactions with biological systems at the molecular level.
From a synthetic perspective, the development of efficient routes for synthesizing 1-(3,4-Dimethoxybenzoyl)Piperidine has been a focal point for chemists. Traditional methods often involve multi-step reactions with low yields; however, modern approaches leveraging green chemistry principles have significantly improved both yield and sustainability. For instance, the use of enzymatic catalysts or recyclable solvents has emerged as a promising strategy for large-scale production.
Looking ahead, the continued exploration of 1-(3,4-Dimethoxybenzoyl)Piperidine's properties is expected to yield further breakthroughs in both academic research and industrial applications. Its role as a versatile scaffold for drug design positions it as a key player in advancing therapeutic interventions across various disease areas.
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